Cas no 2248268-18-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
- EN300-6519377
- 2248268-18-8
-
- インチ: 1S/C19H13N3O4/c1-21-11-15(16(20-21)12-7-3-2-4-8-12)19(25)26-22-17(23)13-9-5-6-10-14(13)18(22)24/h2-11H,1H3
- InChIKey: OGMPEJQVBDUFHY-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN(C)N=C1C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 347.09060590g/mol
- どういたいしつりょう: 347.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519377-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6519377-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6519377-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6519377-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6519377-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-6519377-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-6519377-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-6519377-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
2248268-18-8 | 0.25g |
$670.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylateに関する追加情報
Compound CAS No. 2248268-18-8: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate
The compound with CAS No. 2248268-18-8, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyrazole ring and an isoindole moiety, both of which contribute to its exceptional chemical properties.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels during the synthesis. For instance, researchers have employed mild oxidation conditions to facilitate the formation of the isoindole ring system, which is critical for the compound's stability and reactivity.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. Studies have shown that it exhibits potent antimicrobial activity, making it a promising candidate for the design of new antibiotics. Additionally, its ability to act as a selective kinase inhibitor has opened avenues for its use in targeted cancer therapies. Recent research has focused on optimizing its bioavailability through structural modifications, such as the introduction of lipophilic substituents, which enhance its ability to cross cellular membranes.
In terms of physical properties, this compound demonstrates remarkable thermal stability and solubility characteristics. Its melting point is reported to be approximately 150°C under standard conditions, and it exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and purification processes.
The molecular structure of this compound is highly symmetrical, which contributes to its optical properties. Recent spectroscopic studies have revealed that it exhibits strong fluorescence under UV light, suggesting potential applications in optoelectronic devices. Furthermore, its ability to form stable complexes with metal ions has been explored for use in catalysis and sensing technologies.
In conclusion, the compound with CAS No. 2248268-18-8, or 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli..., represents a cutting-edge advancement in organic chemistry. Its versatile properties and wide-ranging applications position it as a key molecule in both academic research and industrial development.
2248268-18-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate) 関連製品
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)
- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)
- 1897525-43-7(2-(tert-butoxy)methylazetidine)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 1260604-09-8((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)
- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)
- 75626-17-4(2,5-Difluoroanisole)